molecular formula C10H6O5 B1649343 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- CAS No. 334007-19-1

8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-

Cat. No. B1649343
CAS RN: 334007-19-1
M. Wt: 206.15 g/mol
InChI Key: BKFIQORTLXDLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8H-1,3-Dioxolo4,5-hbenzopyran-8-one, also known as [1,3]dioxolo[4,5-h]chromen-8-one, is a type of coumarin . It is a small chemical compound that is part of the Chemical Entities of Biological Interest (ChEBI) dictionary .


Molecular Structure Analysis

The molecular structure of 8H-1,3-Dioxolo4,5-hbenzopyran-8-one is represented by the formula C10H6O4 . Its average mass is 190.154 and its mono-isotopic mass is 190.02661 . The InChI representation of its structure is InChI=1S/C10H6O4/c11-8-4-2-6-1-3-7-10(9(6)14-8)13-5-12-7/h1-4H,5H2 .

Scientific Research Applications

Antioxidant Activity

Artemicapin C is a natural compound with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. They are sometimes called “free-radical scavengers.”

Anticoagulant Effect

Artemicapin C has been shown to have an anticoagulant effect . Anticoagulants are substances that prevent coagulation (clotting) of blood, a process that can lead to various heart disorders such as stroke.

Antiplatelet Activity

Artemicapin C also exhibits antiplatelet activity . Antiplatelet drugs prevent blood cells (platelets) from clumping together and forming clots. These clots can block blood vessels and cause events like heart attacks or strokes.

Inhibitory Effects on GSH-PX Activities

Artemicapin C has inhibitory effects on glutathione peroxidase (GSH-PX) activities . GSH-PX is an enzyme that protects the organism from oxidative damage. It reduces lipid hydroperoxides to their corresponding alcohols and reduces free hydrogen peroxide to water.

Potential Role in Diabetes Management

Artemicapin C has shown potential in the management of diabetes . It has been found to exhibit potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme that is considered a major target for the treatment of type 2 diabetes.

Potential Role in Cancer Treatment

Artemicapin C may play a role in cancer treatment . The compound’s ability to inhibit GSH-PX activities could make it a potential candidate for inducing ferroptosis, a form of regulated cell death, in cancer cells.

Mechanism of Action

Artemicapin C, also known as 4-hydroxy-[1,3]dioxolo[4,5-h]chromen-8-one or 8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy-, is a natural compound with intriguing biological activities. This article will delve into the mechanism of action of Artemicapin C, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Artemicapin C has been shown to target α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) . These enzymes play crucial roles in metabolic processes. α-glucosidase is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetes. PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity .

Mode of Action

Artemicapin C interacts with its targets by inhibiting their enzymatic activities. It binds to the active sites of α-glucosidase and PTP1B, preventing them from catalyzing their respective reactions . This inhibition leads to decreased breakdown of carbohydrates and enhanced insulin signaling, respectively .

Biochemical Pathways

By inhibiting α-glucosidase and PTP1B, Artemicapin C affects several biochemical pathways. The inhibition of α-glucosidase slows down carbohydrate digestion, reducing glucose absorption and lowering postprandial blood glucose levels. On the other hand, the inhibition of PTP1B enhances insulin signaling, promoting glucose uptake by cells and reducing blood glucose levels .

Result of Action

The molecular and cellular effects of Artemicapin C’s action are primarily related to its anti-diabetic properties. By inhibiting α-glucosidase and PTP1B, it helps regulate blood glucose levels, potentially offering benefits for the management of diabetes .

properties

IUPAC Name

4-hydroxy-[1,3]dioxolo[4,5-h]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-6-3-5-1-2-7(12)15-8(5)10-9(6)13-4-14-10/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFIQORTLXDLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(C=C3C=CC(=O)OC3=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469703
Record name 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-

CAS RN

334007-19-1
Record name 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-
Reactant of Route 2
8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-
Reactant of Route 3
Reactant of Route 3
8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-
Reactant of Route 4
8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-
Reactant of Route 5
8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-
Reactant of Route 6
Reactant of Route 6
8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.